An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-7-chloroquinoxaline
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-7-chloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Dihaloquinoxalines in Modern Drug Discovery
The quinoxaline scaffold is a recurring motif in a multitude of biologically active compounds, recognized for its role in a wide array of therapeutic areas, including oncology, infectious diseases, and neurology.[1] The strategic introduction of halogen atoms onto the quinoxaline ring system profoundly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. This modulation is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile.[2] 6-Bromo-7-chloroquinoxaline, a dihalogenated derivative, represents a key building block in the synthesis of more complex molecular architectures. Understanding its fundamental physicochemical properties is therefore paramount for its effective utilization in the design and development of novel therapeutic agents.
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Bromo-7-chloroquinoxaline. As a Senior Application Scientist, the following sections synthesize available data with established scientific principles to offer field-proven insights into its behavior and handling. While experimental data for this specific isomer is limited in publicly accessible literature, this guide leverages data from closely related analogs and foundational chemical theory to provide a robust predictive framework.
Molecular Structure and Core Physicochemical Parameters
The molecular structure of 6-Bromo-7-chloroquinoxaline, with its distinct substitution pattern on the benzene ring, dictates its electronic and steric properties. These, in turn, govern its reactivity and interactions with biological targets.
A 2D representation of 6-Bromo-7-chloroquinoxaline.
A summary of key computed and predicted physicochemical properties is presented in the table below. It is important to note that experimental values may vary. For context, data for the related isomers, 6-bromoquinoxaline[3] and 7-bromo-2-chloroquinoxaline[4][5], are included.
| Property | 6-Bromo-7-chloroquinoxaline (Predicted) | 6-Bromoquinoxaline (Computed)[3] | 7-Bromo-2-chloroquinoxaline (Computed)[4][5] |
| Molecular Formula | C₈H₄BrClN₂ | C₈H₅BrN₂ | C₈H₄BrClN₂ |
| Molecular Weight | 243.49 g/mol | 209.04 g/mol | 243.49 g/mol |
| Melting Point | Not available | Not available | Not available |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Predicted to be soluble in organic solvents like dichloromethane and ethanol, with limited solubility in water.[3] | Predicted to be soluble in organic solvents. | Predicted to be soluble in organic solvents. |
| XLogP3-AA | Not available | 2.2 | 2.9 |
| Hydrogen Bond Donors | 0 | 0 | 0 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 |
Spectroscopic Profile: A Guide to Structural Elucidation
Mass Spectrometry (MS)
In a mass spectrum, 6-Bromo-7-chloroquinoxaline is expected to exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[6] This will result in a cluster of peaks for the molecular ion (M, M+2, M+4), which is a powerful diagnostic tool for confirming the presence of both halogens.[7] Fragmentation patterns would likely involve the loss of the halogen atoms and cleavage of the quinoxaline ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region. The protons on the pyrazine ring (at positions 2 and 3) would likely appear as distinct singlets or doublets. The two protons on the benzene ring (at positions 5 and 8) would also present as singlets, with their chemical shifts influenced by the neighboring halogen substituents.
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the carbons directly bonded to the bromine and chlorine atoms will be significantly affected.
Infrared (IR) Spectroscopy
The IR spectrum of 6-Bromo-7-chloroquinoxaline will be characterized by absorption bands typical of aromatic C-H stretching and C=C/C=N bond vibrations.[8][9] Key expected absorptions include:
-
Aromatic C-H stretching: Above 3000 cm⁻¹
-
Aromatic C=C and C=N stretching: In the 1600-1450 cm⁻¹ region
-
C-Br and C-Cl stretching: In the fingerprint region below 1000 cm⁻¹
Synthesis and Purification: A Proposed Experimental Workflow
While a specific, validated protocol for the synthesis of 6-Bromo-7-chloroquinoxaline is not widely published, a plausible synthetic route can be devised based on established quinoxaline synthesis methodologies. A common approach involves the condensation of a substituted 1,2-diaminobenzene with a 1,2-dicarbonyl compound.
Proposed synthetic workflow for 6-Bromo-7-chloroquinoxaline.
Step-by-Step Proposed Synthesis Protocol
-
Reaction Setup: To a solution of 4-bromo-5-chloro-1,2-diaminobenzene in a suitable solvent such as ethanol or acetic acid, add an equimolar amount of aqueous glyoxal.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the crude product may precipitate. The solid can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water and brine.
-
Purification: The crude product is then purified, most commonly by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[10] Recrystallization from a suitable solvent system can be employed for further purification.
Reactivity and Potential Applications in Drug Development
The bromine and chlorine substituents on the quinoxaline ring are key handles for further chemical modifications through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of diverse functional groups at these positions, enabling the exploration of a wide chemical space in the search for new drug candidates. The electron-withdrawing nature of the halogens also influences the reactivity of the quinoxaline ring system in nucleophilic aromatic substitution reactions.[11]
The quinoxaline scaffold itself is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of biological activities.[1][12] The introduction of bromo and chloro substituents can enhance these activities or introduce new ones.
Safety and Handling
As with any halogenated aromatic compound, 6-Bromo-7-chloroquinoxaline should be handled with appropriate safety precautions in a well-ventilated fume hood.[13][14] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[15] Based on data for related compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3][13]
References
-
PubChem. 6-Bromoquinoxaline. [Link]
- Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
Der Pharma Chemica. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Link]
-
PubChem. 7-Bromo-6-chloroquinoxalin-2-ol. [Link]
- Google Patents.
-
MDPI. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. [Link]
-
Patsnap. Method for synthesizing 7-bromo-6-chloro-4-quinazolinone. [Link]
-
eCommons. Efficient Synthesis of Aromatic Quinoxaline Derivatives. [Link]
-
Omni Calculator. Boiling Point Calculator. [Link]
-
Illinois State University. Infrared Spectroscopy. [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Taylor & Francis Online. Introducing bromine to the molecular structure as a strategy for drug design. [Link]
-
Thompson Rivers University. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]
-
University of Texas at Dallas. Experiment 1 - Melting Points. [Link]
-
Chemistry LibreTexts. 5.2 Mass Spectrometry. [Link]
-
PubMed. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. [Link]
-
Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane. [Link]
-
PMC. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 3. 6-Bromoquinoxaline | C8H5BrN2 | CID 610939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 7-Bromo-6-chloroquinoxalin-2-ol | C8H4BrClN2O | CID 177818906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
